(3-乙氧乙烷-3-基)甲基甲基丙烯酸酯

描述

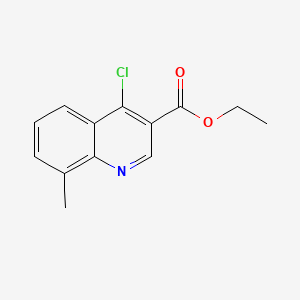

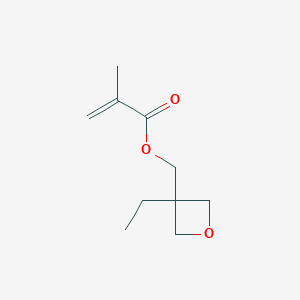

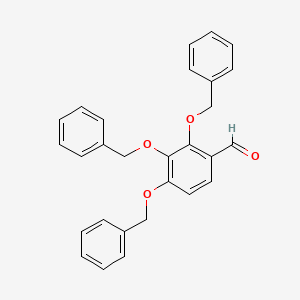

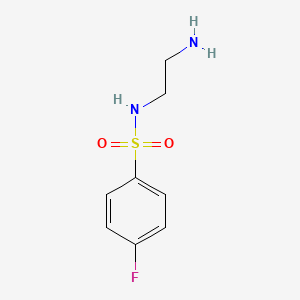

“(3-Ethyloxetan-3-yl)methyl methacrylate” is a functional monomer that belongs to the oxetane family . It reacts with other reactive monomers in a polymerization reaction to form polymers . The functional groups on this compound are ester and ether .

Molecular Structure Analysis

The molecular formula of “(3-Ethyloxetan-3-yl)methyl methacrylate” is C10H16O3 . Its molecular weight is 184.24 .Chemical Reactions Analysis

“(3-Ethyloxetan-3-yl)methyl methacrylate” reacts with other reactive monomers in a polymerization reaction to form polymers .Physical And Chemical Properties Analysis

“(3-Ethyloxetan-3-yl)methyl methacrylate” is a liquid at 20 degrees Celsius . It has a flash point of 93 °C and a specific gravity of 1.02 at 20/20 .科学研究应用

Photopolymerizable Compositions

This compound is utilized as an optical modifier in photopolymerizable compositions due to its high refractive index and low absorption coefficient . These properties are crucial for applications requiring precise control over light propagation, such as in the creation of holographic storage media and advanced optical lenses .

Cationic Polymerization Initiator

It serves as an initiator for cationic polymerization reactions , such as acrylation reactions . This allows for the copolymerization of different compounds, enabling the synthesis of polymers with tailored properties for use in coatings , adhesives , and sealants .

安全和危害

“(3-Ethyloxetan-3-yl)methyl methacrylate” is a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place and kept cool .

作用机制

Target of Action

(3-Ethyloxetan-3-yl)methyl methacrylate, also known as 3-Ethyl-3-(Methacryloyloxy)Methyloxetane, is a functional monomer . The primary targets of this compound are other reactive monomers in a polymerization reaction .

Mode of Action

This compound interacts with its targets through a polymerization reaction . The functional groups on this compound, which are ester and ether, react with other monomers to form polymers . The ring opening of the oxetane ring is the rate limiting step in this polymerization process, which occurs at a rate dependent on the activation energy of the reactants .

Biochemical Pathways

The polymerization process involving (3-Ethyloxetan-3-yl)methyl methacrylate affects the pathways related to the synthesis of polymer materials . The downstream effects include the formation of polymers that can be used in various applications such as resins, coatings, adhesives, and plastics .

Pharmacokinetics

Its physical properties such as low viscosity and low surface tension suggest that it may have good solubility in many organic solvents .

Result of Action

The result of the action of (3-Ethyloxetan-3-yl)methyl methacrylate is the formation of polymers with specific properties . The molecular weight of these polymers depends on how many chain initiating units are present .

Action Environment

Environmental factors such as temperature and reaction conditions can influence the polymerization process involving (3-Ethyloxetan-3-yl)methyl methacrylate . These factors can affect the rate of the reaction, the properties of the resulting polymers, and the stability of the compound .

属性

IUPAC Name |

(3-ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHKWPIEJYAPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151264-19-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, (3-ethyl-3-oxetanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151264-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10457203 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyloxetan-3-yl)methyl methacrylate | |

CAS RN |

37674-57-0 | |

| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37674-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)

![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)

![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)